molecular formula C11H13N5O B11058759 N-ethyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide

N-ethyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B11058759
M. Wt: 231.25 g/mol
InChI Key: BFYQPXOUZOXZKU-UHFFFAOYSA-N
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Description

N-ethyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both pyridine and triazole rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki or Heck reaction, using appropriate pyridine derivatives.

    Ethylation: The final step involves the ethylation of the triazole ring, which can be achieved using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine or triazole rings, potentially leading to the formation of dihydropyridine or dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl group or the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of N-ethyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetaldehyde or N-ethyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetic acid.

    Reduction: Formation of N-ethyl-2-[5-(dihydropyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-ethyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole and pyridine rings are known to interact with various biological targets, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a promising lead compound for new drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-ethyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The pyridine ring can interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of pyridine and triazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

N-ethyl-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C11H13N5O/c1-2-13-10(17)6-9-14-11(16-15-9)8-4-3-5-12-7-8/h3-5,7H,2,6H2,1H3,(H,13,17)(H,14,15,16)

InChI Key

BFYQPXOUZOXZKU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1=NC(=NN1)C2=CN=CC=C2

Origin of Product

United States

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